

Iobitridol Performance: A Comparative Analysis Against Gold-Standard Imaging Techniques

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iobitridol*

Cat. No.: *B1672014*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Iobitridol**'s performance against established, gold-standard iodinated contrast agents used in various diagnostic imaging modalities. The data presented is compiled from peer-reviewed clinical trials to offer a comprehensive overview of **Iobitridol**'s efficacy and safety profile.

Executive Summary

Iobitridol is a non-ionic, low-osmolar iodinated contrast medium.^{[1][2]} Its primary mechanism of action is the attenuation of X-rays, providing enhanced visualization of vascular structures and organs in computed tomography (CT) and other X-ray-based imaging.^{[3][4]} This guide benchmarks **Iobitridol** against other widely used low- and iso-osmolar contrast agents, including Iohexol, Iodixanol, Iopromide, and Iomeprol, across different clinical applications. The comparative data focuses on imaging efficacy, diagnostic quality, and safety outcomes.

Data Presentation: Quantitative Comparison of Iobitridol and Gold-Standard Agents

The following tables summarize the key performance indicators of **Iobitridol** in comparison to other contrast agents as reported in head-to-head clinical trials.

Table 1: Comparison of **Iobitridol** and Iohexol in Contrast-Enhanced Head CT

Performance Metric	lobitridol (350 mgl/mL)	lohexol (350 mgl/mL)	Key Findings
Image Quality (Good or Excellent)	70%	Not explicitly stated, but compared favorably	lobitridol's imaging quality was found to be comparable to lohexol.[5]
Diagnostic Discrimination	98%	Not explicitly stated, but compared favorably	A very high level of diagnostic accuracy was achieved with lobitridol.
Adverse Events (Overall Incidence)	11.0%	7.1%	The incidence of adverse events was similar between the two groups, with the most common being a sensation of warmth.

Table 2: Comparison of **lobitridol**, Iopromide, and Iomeprol in Coronary CT Angiography

Performance Metric	lobitridol (350 mgI/mL)	Iopromide (370 mgI/mL)	Iomeprol (400 mgI/mL)	Key Findings
Fully Evaluable CT Scans	92.1%	95.4%	94.6%	lobitridol was demonstrated to be non-inferior to the comparators with higher iodine concentrations.
Average Signal-to-Noise Ratio (SNR)	No significant difference	No significant difference	No significant difference	Despite differences in iodine concentration, the SNR did not differ significantly between the groups.
Average Contrast-to-Noise Ratio (CNR)	No significant difference	No significant difference	No significant difference	The CNR was comparable across all three contrast agents.

Table 3: Comparison of **lobitridol** and Iodixanol in Pediatric Multidetector CT (MDCT)

Performance Metric	Iobitridol (300 mgI/mL)	Iodixanol (270 mgI/mL)	Key Findings
Incidence of Contrast-Induced Nephropathy (CIN)	4.8% (3 cases)	10.6% (7 cases)	The difference in CIN incidence was not statistically significant. Iobitridol was demonstrated to be non-inferior to Iodixanol in terms of renal safety.
Image Quality (Good)	83.9%	89.4%	No statistically significant difference in image quality was observed between the two groups.
Diagnostic Efficacy (Easy)	90.3%	98.5%	The diagnostic efficacy was similar for both contrast media, with no statistically significant difference.

Experimental Protocols

Detailed methodologies for the key comparative studies are outlined below.

Protocol 1: Efficacy and Safety of Iobitridol versus Iohexol for Contrast-Enhanced CT of the Head

- Study Design: A double-blind, randomized, parallel-group, multicenter study.
- Patient Population: 276 adult patients referred for a contrast-enhanced CT of the head.
- Inclusion/Exclusion Criteria: Standard criteria for patients undergoing contrast-enhanced head CT were applied.

- Contrast Administration:
 - **Iobitridol** (350 mgI/mL) or Iohexol (350 mgI/mL) was administered intravenously.
 - The administered volume was 1 mL/kg of body weight.
- Imaging Protocol:
 - CT scans of the head were performed.
 - Specific scanner parameters were not detailed in the abstract.
- Efficacy Assessment:
 - Image quality was rated by radiologists.
 - Diagnostic discrimination was assessed based on the ability to make a confident diagnosis.
- Safety Assessment:
 - Vital signs were monitored before, immediately after, and 24 hours after injection.
 - Biological parameters were assessed through blood and urine tests before and after the procedure.
 - Adverse events were recorded and categorized.

Protocol 2: Comparative Assessment of Image Quality for Coronary CT Angiography with Iobitridol, Iopromide, and Iomeprol

- Study Design: A multicenter, randomized, double-blind clinical trial.
- Patient Population: 452 patients undergoing coronary CT angiography.
- Inclusion/Exclusion Criteria: Patients scheduled for coronary CTA with CT systems of 64-detector rows or more.

- Contrast Administration:
 - Patients were randomized to receive **lobitridol** (350 mgI/mL), Iopromide (370 mgI/mL), or Iomeprol (400 mgI/mL).
- Imaging Protocol:
 - Coronary CTA was performed using CT systems with at least 64-detector rows.
- Efficacy Assessment:
 - Two independent readers assessed the image quality of 18 coronary segments per patient on a 5-point scale (0=non-diagnostic to 4=excellent).
 - Vascular attenuation, signal-to-noise ratio (SNR), and contrast-to-noise ratio (CNR) were measured.
 - A scan was considered fully evaluable if no coronary segment was scored as non-diagnostic.
- Safety Assessment:
 - Adverse events were monitored and recorded throughout the study.

Protocol 3: Renal Safety in Pediatric Imaging with **lobitridol** versus Iodixanol in Multidetector CT

- Study Design: A randomized, double-blind, phase IV clinical trial.
- Patient Population: 146 children with normal renal function undergoing contrast-enhanced multidetector CT (MDCT).
- Inclusion/Exclusion Criteria: Children with normal renal function scheduled for a contrast-enhanced MDCT.
- Contrast Administration:

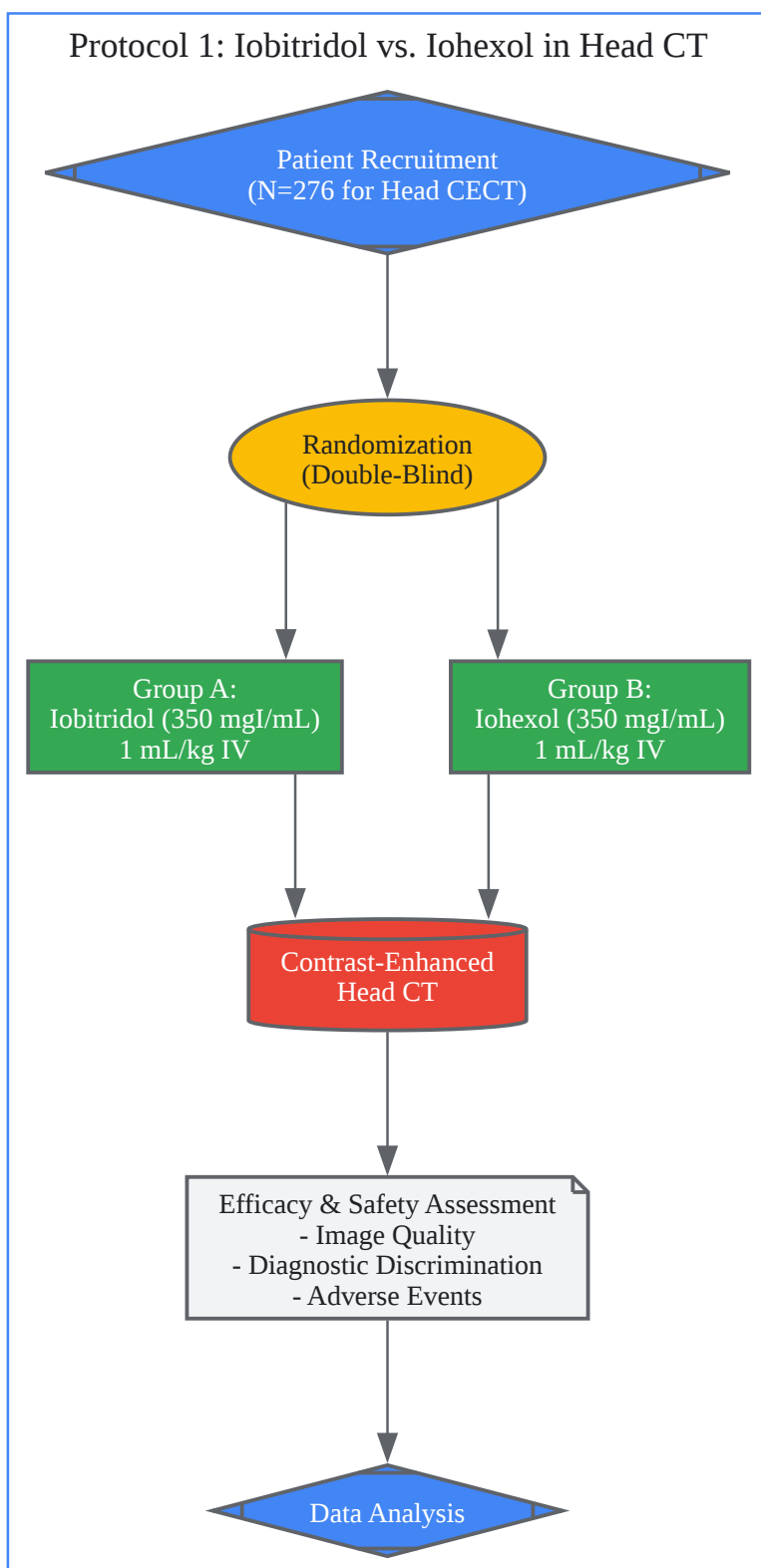
- Patients were randomized to receive either low-osmolar **lobitridol** (300 mgI/mL) or iso-osmolar Iodixanol (270 mgI/mL) intravenously.
- Imaging Protocol:
 - Contrast-enhanced MDCT of the relevant body part was performed.
- Primary Endpoint (Renal Safety):
 - The relative change in creatinine clearance from 48 hours before to 72 hours after contrast medium administration was the primary endpoint, assessed using a non-inferiority analysis.
- Secondary Endpoints:
 - Incidence of contrast-induced nephropathy (CIN).
 - Global image quality and diagnostic efficacy.
 - Clinical safety, including the monitoring of adverse events.

Mandatory Visualization

Mechanism of Action and Experimental Workflows

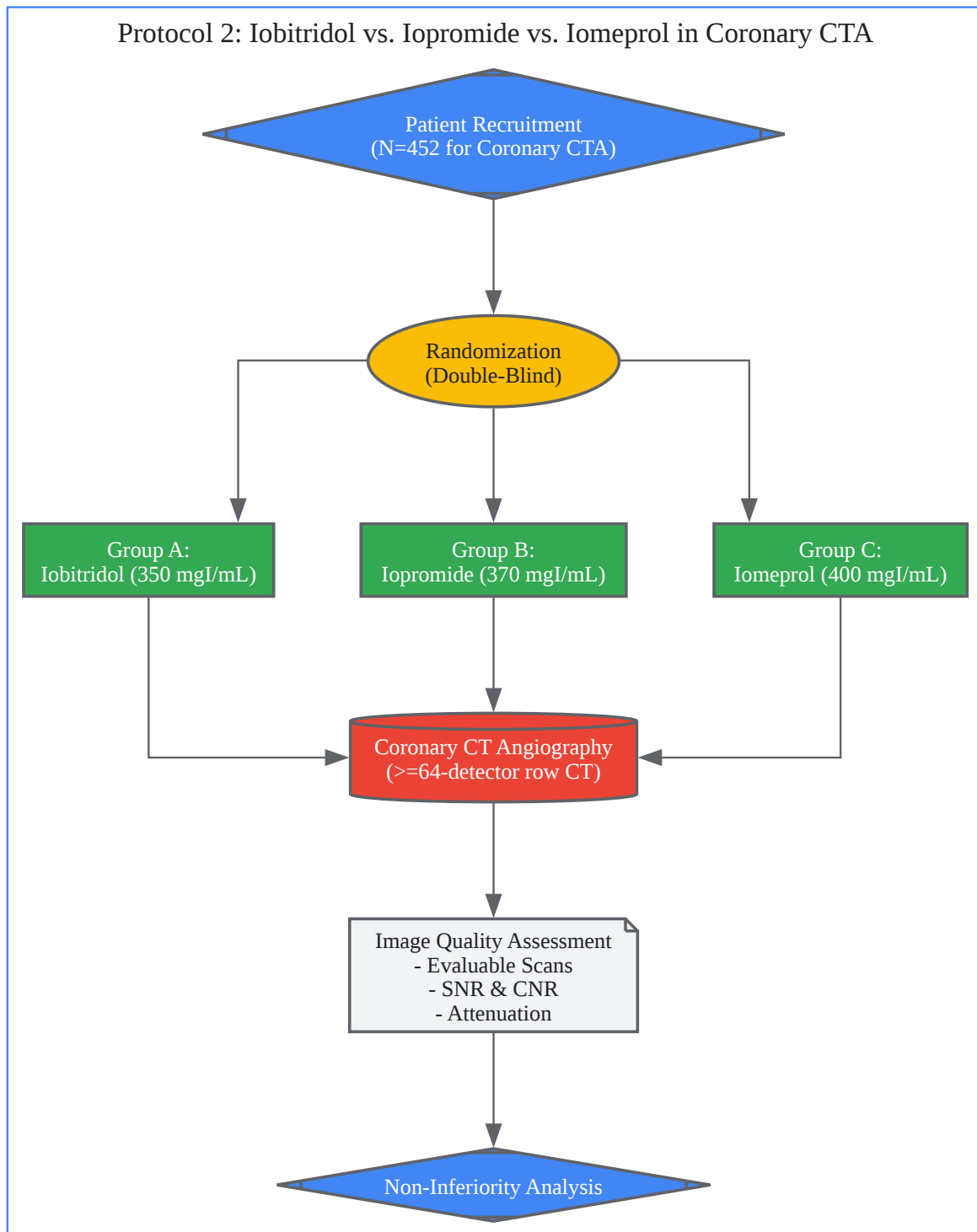
The primary mechanism of action for **lobitridol**, like other iodinated contrast agents, is not a biological signaling pathway but a physicochemical one. The iodine atoms in the **lobitridol** molecule absorb X-rays, increasing the attenuation of the X-ray beam in the tissues and fluids where the agent is distributed. This results in enhanced contrast on the final image.

Below are diagrams illustrating the experimental workflows of the key comparative clinical trials.



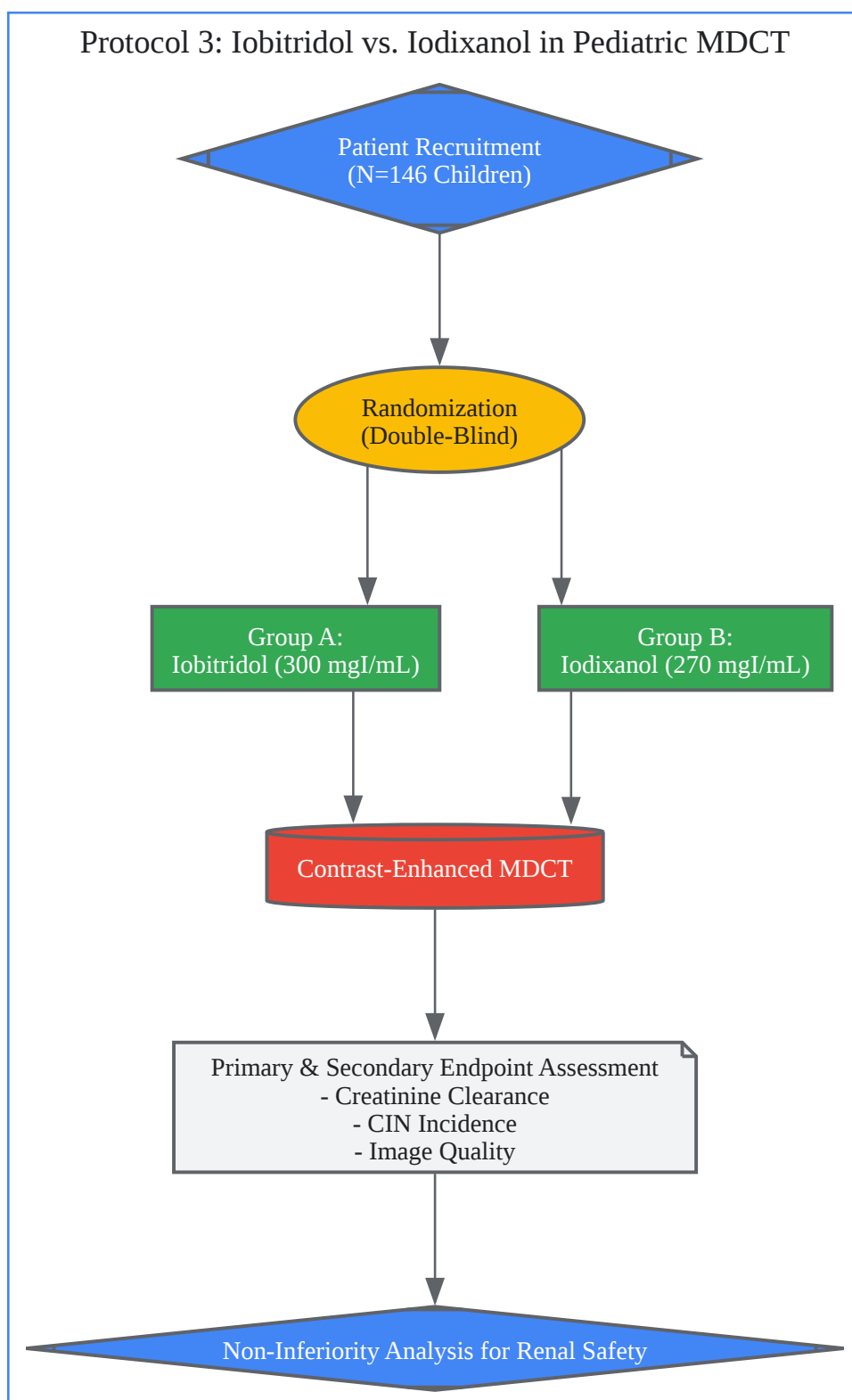
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Workflow for **Iobitridol** vs. Iohexol in Head CT Trial



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Workflow for Coronary CTA Comparative Trial



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Workflow for Pediatric Renal Safety Trial

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- To cite this document: BenchChem. [Iobitridol Performance: A Comparative Analysis Against Gold-Standard Imaging Techniques]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672014#benchmarking-iobitridol-performance-against-gold-standard-imaging-techniques>]

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